[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine
Overview
Description
[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine is a complex organic compound featuring a pyrazole ring substituted with dimethyl groups and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine typically involves multi-step organic reactions
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Methanamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the nitro or carbonyl groups into amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical applications.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]amine
- [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylphenyl]methanamine
- [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-chlorophenyl]methanamine
Uniqueness
Compared to similar compounds, [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine is unique due to the presence of the trifluoromethyl group. This group significantly alters the compound’s electronic properties, enhancing its stability and reactivity. Additionally, the trifluoromethyl group can improve the compound’s pharmacokinetic properties, making it a valuable candidate for drug development.
Properties
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3/c1-8-5-9(2)19(18-8)11-4-3-10(7-17)12(6-11)13(14,15)16/h3-6H,7,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVADCGPMJHVHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2)CN)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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